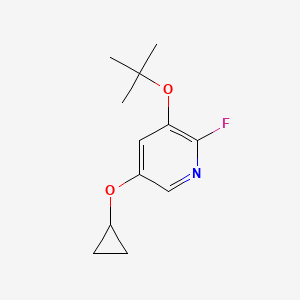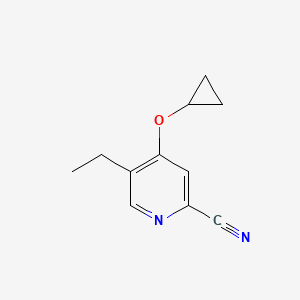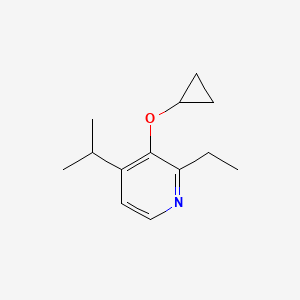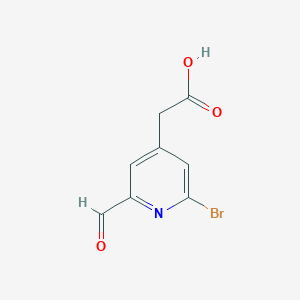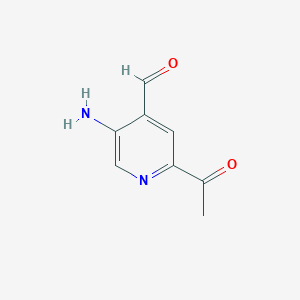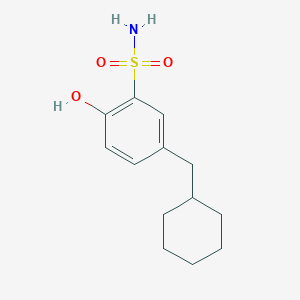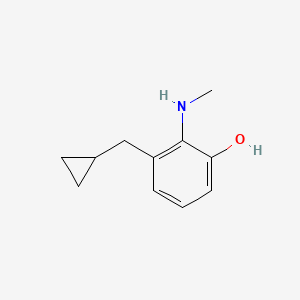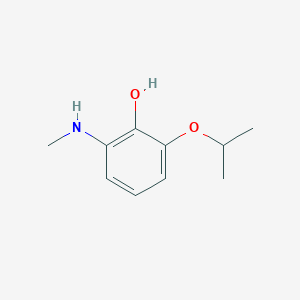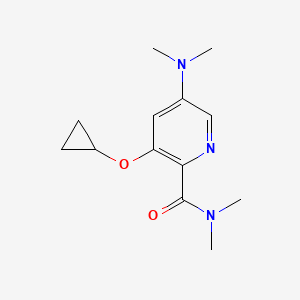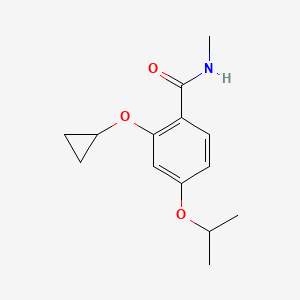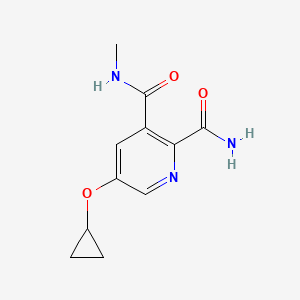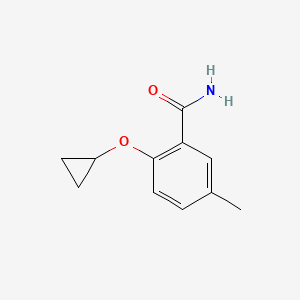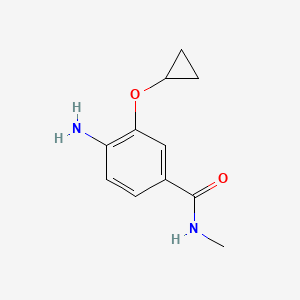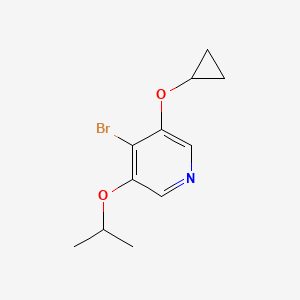
4-Ethyl-3-ethynylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3-ethynylpyridin-2-amine is a heterocyclic amine that belongs to the pyridine family. This compound features a pyridine ring substituted with an ethyl group at the fourth position, an ethynyl group at the third position, and an amino group at the second position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-ethynylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 3-ethynylpyridine with ethyl halides in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Another approach involves the Sonogashira coupling reaction, where 3-bromo-4-ethylpyridine is coupled with an ethynylamine derivative in the presence of a palladium catalyst and a copper co-catalyst. This method provides a high yield of the desired product under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-3-ethynylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ethynyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Bromine in acetic acid for bromination, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 4-Ethyl-3-ethylpyridin-2-amine.
Substitution: 3-Bromo-4-ethylpyridin-2-amine, 3-Nitro-4-ethylpyridin-2-amine, 3-Sulfonyl-4-ethylpyridin-2-amine.
Applications De Recherche Scientifique
4-Ethyl-3-ethynylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Ethyl-3-ethynylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethynylpyridine: Lacks the ethyl group at the fourth position, resulting in different chemical reactivity and biological activity.
4-Ethylpyridine: Lacks the ethynyl group at the third position, leading to different physical and chemical properties.
2-Aminopyridine: Lacks both the ethyl and ethynyl groups, making it less sterically hindered and more reactive in certain reactions.
Uniqueness
4-Ethyl-3-ethynylpyridin-2-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H10N2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
4-ethyl-3-ethynylpyridin-2-amine |
InChI |
InChI=1S/C9H10N2/c1-3-7-5-6-11-9(10)8(7)4-2/h2,5-6H,3H2,1H3,(H2,10,11) |
Clé InChI |
AZOULMLSZUKCLE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NC=C1)N)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


